molecular formula C12H17N3O4 B1597907 Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate CAS No. 37799-77-2

Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate

Cat. No. B1597907
CAS RN: 37799-77-2
M. Wt: 267.28 g/mol
InChI Key: AZJHGCZMCJWWTQ-UHFFFAOYSA-N
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Description

Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate is a chemical compound that contains a total of 36 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, and 2 esters . It is used in the preparation of 5-benzamido-1,3-dimethylpyrazole .


Synthesis Analysis

The compound can be synthesized through a series of chemical reactions. For instance, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . In another study, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Molecular Structure Analysis

The molecular structure of Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate is characterized by a total of 36 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, and 2 esters . The molecular formula is C12H17N3O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate include a molecular weight of 267.28100, a density of 1.2g/cm3, and a boiling point of 358ºC at 760 mmHg .

Scientific Research Applications

  • Antileishmanial and Antimalarial Evaluation

    • Field : Medical and Biological Research
    • Application : This compound has been used in the development of antileishmanial drugs .
    • Method : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
    • Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
  • Cytotoxic Efficiency

    • Field : Medical and Biological Research
    • Application : The compound has been used in the development of cytotoxic drugs .
    • Method : In vitro cytotoxic efficiency was evaluated .
    • Results : All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
  • Antimicrobial Potential

    • Field : Medical and Biological Research
    • Application : The compound has been used in the development of antimicrobial drugs .
    • Method : The antimicrobial potential of different derivatives of the compound was evaluated .
    • Results : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

properties

IUPAC Name

diethyl 2-[[(2-methylpyrazol-3-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)8-13-10-6-7-14-15(10)3/h6-8,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJHGCZMCJWWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=NN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380619
Record name diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)amino]methylene}malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate

CAS RN

37799-77-2
Record name diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)amino]methylene}malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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